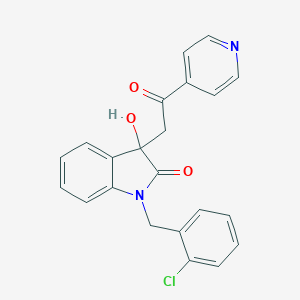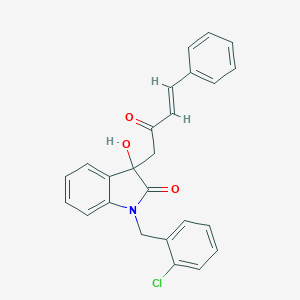![molecular formula C21H22BrNO5 B214423 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214423.png)
5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one, also known as BR-DIMBOA, is a synthetic indole derivative that has been studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in various studies.
Mécanisme D'action
The mechanism of action of 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in cell growth and survival. Studies have shown that 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one can inhibit the activity of the Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, it has been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects
5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects, which may contribute to its chemopreventive activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one in lab experiments is that it has been shown to have low toxicity in normal cells, making it a potentially safe and effective anti-cancer agent. However, one limitation of using 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Orientations Futures
There are several future directions for research on 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one. One area of interest is in investigating its potential use as a chemopreventive agent in animal models. In addition, further studies are needed to elucidate its mechanism of action and to optimize its use in cancer treatment. Finally, there is potential for the development of novel derivatives of 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves the reaction of 2,5-dimethoxyphenylacetonitrile with ethyl bromoacetate to form 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. This intermediate is then treated with propylamine and sodium borohydride to yield the final product, 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one.
Applications De Recherche Scientifique
5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer activity in various cancer cell lines, including breast, prostate, and colon cancer cells. In addition, 5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been investigated for its potential use as a chemopreventive agent, with studies showing that it can inhibit the growth of pre-cancerous cells.
Propriétés
Nom du produit |
5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C21H22BrNO5 |
Poids moléculaire |
448.3 g/mol |
Nom IUPAC |
5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one |
InChI |
InChI=1S/C21H22BrNO5/c1-4-9-23-17-7-5-13(22)10-16(17)21(26,20(23)25)12-18(24)15-11-14(27-2)6-8-19(15)28-3/h5-8,10-11,26H,4,9,12H2,1-3H3 |
Clé InChI |
CLNVNOYQAZSLCB-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=CC(=C3)OC)OC)O |
SMILES canonique |
CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=CC(=C3)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214340.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214342.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214343.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214344.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214345.png)
![5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214346.png)

![5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214349.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214352.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214355.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214356.png)
![1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214362.png)

